2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride
Overview
Description
1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazoles typically involves the reaction of thiosemicarbazides with α-haloketones . The exact method can vary depending on the specific substituents on the triazole ring .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific substituents on the triazole ring .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions . The exact reactions can vary depending on the specific substituents on the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. Generally, they are solid at room temperature and soluble in common organic solvents .Scientific Research Applications
Comprehensive Analysis of 2-(4-Methyl-4H-1,2,4-Triazol-3-Yl)Propan-1-Amine Dihydrochloride
Drug Discovery: 1,2,3-Triazoles, a class to which the compound belongs, are not found in nature but have been widely used in drug discovery due to their unique properties. They serve as core structures for developing new therapeutic agents due to their pharmacological potential .
Organic Synthesis: These triazoles are also utilized in organic synthesis. Their incorporation into other compounds can lead to the creation of novel organic molecules with potential applications in various fields .
Polymer Chemistry: In polymer chemistry, 1,2,3-triazoles contribute to the development of new polymeric materials. They can enhance the properties of polymers such as durability and chemical resistance .
Supramolecular Chemistry: The triazole ring can act as a building block in supramolecular chemistry for creating complex structures with specific functionalities .
Bioconjugation: Triazoles are used in bioconjugation processes where they link biomolecules to other structures without disrupting biological activity .
Chemical Biology: In chemical biology, these compounds are used to probe and manipulate biological systems to understand biochemical processes .
Fluorescent Imaging: Triazoles have applications in fluorescent imaging due to their ability to act as fluorescent markers or probes in biological systems .
Materials Science: They are also significant in materials science for creating new materials with desired physical and chemical properties .
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Mode of Action
It’s worth noting that related 1,2,4-triazole derivatives have been found to interact with various cellular targets, leading to changes in cell function .
Biochemical Pathways
Related compounds have been shown to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Related 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(3-7)6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMBMYJMVPZEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NN=CN1C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1797160-58-7 | |
Record name | 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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